Carbonato de lodenafilo

Descripción general

Descripción

El Carbonato de Lodenafilo es un nuevo inhibidor de la fosfodiesterasa tipo 5 utilizado principalmente para el tratamiento de la disfunción eréctil. Está formulado como un profármaco en forma de dímero de éster de carbonato, que se descompone en el cuerpo para formar dos moléculas del fármaco activo, lodenafilo . Esta formulación tiene una mayor biodisponibilidad oral que el fármaco original .

Aplicaciones Científicas De Investigación

El Carbonato de Lodenafilo ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Medicina: Utilizado principalmente para el tratamiento de la disfunción eréctil.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El Carbonato de Lodenafilo ejerce sus efectos al inhibir la fosfodiesterasa tipo 5, una enzima que se encuentra en varios tejidos, incluido el cuerpo cavernoso del pene . Al inhibir esta enzima, el this compound aumenta los niveles de monofosfato cíclico de guanosina, lo que conduce a la relajación del músculo liso y al aumento del flujo sanguíneo al pene, facilitando así la erección . Los objetivos moleculares y las vías involucradas incluyen la vía del óxido nítrico-monofosfato cíclico de guanosina .

Análisis Bioquímico

Biochemical Properties

Lodenafil carbonate plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection . Lodenafil carbonate interacts with PDE5, preventing the degradation of cGMP, which is crucial for its therapeutic effects .

Cellular Effects

Lodenafil carbonate influences various cellular processes, particularly in smooth muscle cells. By inhibiting PDE5, it increases cGMP levels, which in turn activates protein kinase G (PKG). This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation . Additionally, lodenafil carbonate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of cGMP .

Molecular Mechanism

The molecular mechanism of lodenafil carbonate involves its conversion into active lodenafil molecules, which then inhibit PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation within cells . The increased cGMP levels activate PKG, which phosphorylates various proteins involved in smooth muscle relaxation. This process ultimately results in enhanced blood flow to the corpus cavernosum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lodenafil carbonate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that lodenafil carbonate maintains its ability to increase cGMP levels and promote smooth muscle relaxation, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of lodenafil carbonate vary with different dosages. At lower doses, the compound effectively increases cGMP levels and induces smooth muscle relaxation without significant adverse effects . At higher doses, lodenafil carbonate can cause toxic effects, including hypotension and other cardiovascular issues . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

Lodenafil carbonate is metabolized in the body to produce two active lodenafil molecules. This metabolism involves the hydrolysis of the carbonate ester bond, releasing the active drug . The metabolic pathways of lodenafil carbonate also involve interactions with various enzymes, including esterases, which facilitate its conversion to the active form . The increased levels of cGMP resulting from PDE5 inhibition affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Lodenafil carbonate is transported and distributed within cells and tissues primarily through passive diffusion. Once inside the cells, it is hydrolyzed to release active lodenafil molecules . The distribution of lodenafil carbonate and its active form is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property enhances its therapeutic effects by ensuring adequate concentrations at the target sites .

Subcellular Localization

The subcellular localization of lodenafil carbonate and its active form is primarily within the cytoplasm, where it interacts with PDE5 . The compound does not require specific targeting signals or post-translational modifications for its activity. Its localization within the cytoplasm allows it to effectively inhibit PDE5 and increase cGMP levels, leading to smooth muscle relaxation .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Carbonato de Lodenafilo implica múltiples pasos, comenzando con la preparación del compuesto original, lodenafiloLas condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante. El producto final se somete a rigurosas medidas de control de calidad para garantizar el cumplimiento de los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Carbonato de Lodenafilo experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El grupo éster de carbonato se hidroliza en el cuerpo para liberar el fármaco activo, lodenafilo.

Oxidación y Reducción: Estas reacciones pueden ocurrir bajo condiciones específicas, afectando la estabilidad y la eficacia del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones del this compound incluyen:

Disolventes orgánicos: Tales como diclorometano y etanol.

Catalizadores: Incluyendo ácidos y bases para facilitar reacciones específicas.

Temperaturas controladas: Para optimizar las velocidades de reacción y los rendimientos.

Principales Productos Formados

El principal producto formado a partir de la hidrólisis del this compound es el lodenafilo, que es el compuesto activo responsable de sus efectos terapéuticos .

Comparación Con Compuestos Similares

- Udenafilo

- Mirodenafilo

Sildenafilo: (Viagra)

Tadalafilo: (Cialis)

Vardenafilo: (Levitra)

Unicidad

El Carbonato de Lodenafilo es único debido a su formulación como un profármaco, que mejora su biodisponibilidad oral en comparación con otros inhibidores de la fosfodiesterasa tipo 5 . Esta característica permite una absorción más eficiente y efectos terapéuticos prolongados .

Propiedades

IUPAC Name |

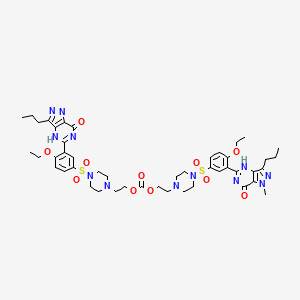

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUCRDXZXLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H62N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192906 | |

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398507-55-6 | |

| Record name | Lodenafil carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398507-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodenafil carbonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.